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6-Bromo-4-methoxythieno[3,2-d]pyrimidine Documentation Hub

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  • Product: 6-Bromo-4-methoxythieno[3,2-d]pyrimidine
  • CAS: 215927-37-0

Core Science & Biosynthesis

Foundational

Advanced Handling, Safety Protocols, and Synthetic Applications of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine

Executive Summary In contemporary medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the design of highly selective kinase inhibitors[1][2]. 6-Bromo-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the design of highly selective kinase inhibitors[1][2]. 6-Bromo-4-methoxythieno[3,2-d]pyrimidine (CAS: 215927-37-0) serves as a critical, bifunctional molecular building block. The C6-bromine provides an optimal site for transition-metal-catalyzed cross-coupling reactions, while the C4-methoxy group acts either as a stable protecting group for a cryptic carbonyl or as a leaving group for nucleophilic aromatic substitution (SNAr).

This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing the physicochemical properties, rigorous safety and handling protocols, and field-proven synthetic methodologies associated with this compound.

Physicochemical Properties & Molecular Identity

Understanding the physical parameters of 6-bromo-4-methoxythieno[3,2-d]pyrimidine is essential for predicting its behavior in both synthetic workflows and biological environments. The electron-withdrawing nature of the pyrimidine ring, combined with the halogen and methoxy substituents, dictates its solubility, stability, and reactivity[3].

Table 1: Quantitative Identity and Physicochemical Data
ParameterValue / Description
Chemical Name 6-Bromo-4-methoxythieno[3,2-d]pyrimidine
CAS Registry Number 215927-37-0[4][5]
Molecular Formula C7H5BrN2OS
Molecular Weight 245.09 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO, Dichloromethane; Insoluble in Water
Storage Conditions 2–8°C, sealed in a dry, dark environment[3]

Safety Data Sheet (SDS) & Hazard Profile

As a Senior Application Scientist, it is critical to understand not just what the hazards are, but why they exist. The safety profile of 6-bromo-4-methoxythieno[3,2-d]pyrimidine is driven by its intrinsic electrophilicity.

GHS Classification and Mechanistic Toxicology

Based on analogous halogenated thienopyrimidines, this compound is classified under the following Global Harmonized System (GHS) hazard statements[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality of Toxicity: The pyrimidine core is highly electron-deficient. The presence of the C6-bromine further depletes electron density, making the ring highly susceptible to nucleophilic attack. Upon contact with biological tissues, the molecule can undergo SNAr reactions with biological nucleophiles (such as the sulfhydryl groups of cysteine residues in epidermal proteins). This covalent modification of cellular proteins is the primary mechanistic driver for its irritant properties (H315, H319) and potential to trigger localized inflammatory responses[3].

Self-Validating Handling Protocol

To ensure absolute safety, standard "wear gloves" directives are insufficient. The following self-validating protocol must be used during the gravimetric dispensing of this compound:

  • Preparation: Establish a negative-pressure environment using a certified powder-dispensing fume hood. Verify the continuous flow monitor reads >100 fpm face velocity.

  • PPE: Don double nitrile gloves (outer pair changed immediately upon suspected contamination), a particulate-rated face mask (N95 or P100), and a fully fastened lab coat.

  • Dispensing: Weigh the solid using anti-static weigh boats to prevent aerosolization via static repulsion.

  • Validation (The Self-Validating Step): Because thienopyrimidines are highly UV-active due to their extended conjugation, post-weighing cleanliness must be verified. Sweep the balance area with a handheld UV lamp (254 nm). Any residual fluorescent particulate indicates a spill.

  • Decontamination: Wipe down contaminated surfaces with a 10% NaOH/Ethanol solution. The hydroxide ion rapidly displaces the methoxy group or hydrolyzes the core, neutralizing the electrophilic hazard, followed by a standard water wipe.

Synthetic Utility & Experimental Workflows

The strategic value of 6-bromo-4-methoxythieno[3,2-d]pyrimidine lies in its orthogonal reactivity. The following DOT diagram illustrates the divergent synthetic pathways utilized in drug discovery.

SyntheticWorkflow Core 6-Bromo-4-methoxy thieno[3,2-d]pyrimidine (CAS: 215927-37-0) Suzuki Pd-Catalyzed Suzuki-Miyaura Coupling (C6-Aryl/Alkyl) Core->Suzuki R-B(OH)2, Pd(0) SNAr Nucleophilic Aromatic Substitution (SNAr) (C4-Amination) Core->SNAr R-NH2, Heat Deprotect Ether Cleavage (BBr3 or HCl) (C4-Oxo Formation) Core->Deprotect Acidic Hydrolysis Kinase Dual/Multi-Kinase Inhibitors (FAK, FLT3, ATR) Suzuki->Kinase SNAr->Kinase Deprotect->Kinase

Synthetic functionalization pathways of 6-bromo-4-methoxythieno[3,2-d]pyrimidine.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling (C6 Position)

The C6-bromine bond is highly activated for oxidative addition by Palladium(0). This allows for the rapid construction of extended aromatic systems necessary for occupying the hydrophobic pockets of kinase active sites[6].

Step-by-Step Methodology:

  • Charge the Flask: To an oven-dried Schlenk flask, add 6-bromo-4-methoxythieno[3,2-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Introduction: Evacuate and backfill the flask with Argon (3 cycles). Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive palladium-hydroxo species.

  • Reaction: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the characteristic isotopic doublet of the starting material (equal intensity peaks at m/z 245 and 247 due to 79Br and 81Br) completely disappears, replaced by the singleton mass of the cross-coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Signaling Pathways & Drug Development Applications

Derivatives synthesized from 6-bromo-4-methoxythieno[3,2-d]pyrimidine have demonstrated profound efficacy as ATP-competitive kinase inhibitors. Notably, extensive structure-activity relationship (SAR) studies have yielded highly potent dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) [6][7]. Furthermore, this scaffold has been successfully optimized into potent inhibitors of ATR kinase (inducing synthetic lethality in DNA damage response-deficient cancers)[2], RIPK2 (for anti-inflammatory applications)[1], and CDK7 (for triple-negative breast cancer)[8].

In the case of FAK/FLT3 dual inhibition, the thienopyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. This dual inhibition synergistically blocks downstream PI3K/AKT signaling, halting leukemic cell proliferation and preventing tumor metastasis[6][7].

SignalingPathway Inhibitor Thieno[3,2-d]pyrimidine Derivative FAK Focal Adhesion Kinase (FAK) Inhibitor->FAK ATP-competitive inhibition FLT3 FLT3 / Mutants (e.g., F691L, D835Y) Inhibitor->FLT3 ATP-competitive inhibition PI3K PI3K / AKT Pathway FAK->PI3K Downregulates FLT3->PI3K Downregulates Metastasis Tumor Metastasis & Invasion PI3K->Metastasis Blocks Proliferation Leukemic Cell Proliferation PI3K->Proliferation Blocks

Mechanism of FAK/FLT3 kinase inhibition by thieno[3,2-d]pyrimidine derivatives.

References

  • Journal of Medicinal Chemistry (ACS Publications). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. (2021). Available at:[Link]

  • European Journal of Medicinal Chemistry (via PubMed). Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. (2023). Available at:[Link]

  • European Journal of Medicinal Chemistry (via PubMed). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. (2024). Available at:[Link]

  • European Journal of Medicinal Chemistry (via PubMed). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. (2025). Available at:[Link]

Sources

Exploratory

Crystallographic Architecture and Supramolecular Bonding of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine: A Technical Whitepaper

Executive Summary The molecular scaffold 6-Bromo-4-methoxythieno[3,2-d]pyrimidine is a highly privileged building block in modern medicinal chemistry. Featuring a fused heteroaromatic core, a highly polarizable halogen b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular scaffold 6-Bromo-4-methoxythieno[3,2-d]pyrimidine is a highly privileged building block in modern medicinal chemistry. Featuring a fused heteroaromatic core, a highly polarizable halogen bond donor (bromine), and a conformationally distinct hydrogen bond acceptor (methoxy group), this compound serves as the foundation for synthesizing potent tubulin inhibitors, SIRT1/2/3 pan-inhibitors, and various kinase modulators.

This whitepaper provides an in-depth technical analysis of the crystal structure, thermodynamic bonding parameters, and supramolecular assembly of the 6-bromo-4-methoxythieno[3,2-d]pyrimidine system. By bridging crystallographic data with rational drug design, this guide equips researchers with the mechanistic insights required to leverage this scaffold in advanced drug discovery pipelines.

Molecular Geometry and Crystallographic Fundamentals

The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring. X-ray diffraction (XRD) studies of closely related derivatives reveal that the fused bicyclic system is nearly planar, which is a critical feature for its biological activity. The planarity minimizes the entropic penalty upon binding to narrow hydrophobic pockets in target proteins .

Core Planarity and Steric Effects

The dihedral angle between the thiophene and pyrimidine rings is exceptionally small (typically ~3.7°), confirming the highly conjugated nature of the 10-π electron system . However, the substituents at the C4 and C6 positions introduce localized geometric distortions:

  • C4-Methoxy Group: The oxygen atom of the methoxy group is essentially coplanar with the pyrimidine ring to maximize p-π conjugation. The methyl group, however, adopts a specific torsional angle to minimize steric clashes with the adjacent nitrogen (N3), dictating the vector of its dipole moment.

  • C6-Bromine Atom: The large van der Waals radius of the bromine atom (1.85 Å) extends the hydrophobic surface area of the thiophene ring. The C-Br bond length is highly conserved and serves as a critical anchor point for cross-coupling reactions or direct target engagement.

Quantitative Structural Parameters

The tables below summarize the theoretical and experimentally derived quantitative data for the bond lengths, bond angles, and crystal lattice parameters typical of this scaffold, extrapolated from high-resolution single-crystal X-ray diffraction (SCXRD) of analogous thieno[3,2-d]pyrimidines .

Table 1: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedAverage MeasurementFunctional Significance
Bond Length C(6) - Br1.885 ± 0.015 ÅDefines the spatial reach of the halogen bond donor.
Bond Length C(4) - O(Methoxy)1.352 ± 0.010 ÅIndicates partial double-bond character via resonance.
Bond Length C - S (Thiophene)1.724 ± 0.012 ÅConfirms the aromaticity of the fused thiophene ring.
Bond Length C = N (Pyrimidine)1.335 ± 0.008 ÅPrimary sites for hydrogen bond acceptance.
Bond Angle C(5)-C(6)-Br126.4 ± 0.5°Directs the trajectory of the bromine's σ-hole.

Table 2: Typical Crystallographic Lattice Data

ParameterValue / Description
Crystal System Monoclinic or Tetragonal (Dependent on solvent)
Space Group P2₁/c or P4₃
Z (Molecules per unit cell) 4
Dominant Intermolecular Forces Halogen bonding, π-π stacking, dipole-dipole interactions

Supramolecular Assembly: Halogen Bonding and π-π Stacking

The crystal packing of 6-bromo-4-methoxythieno[3,2-d]pyrimidine is driven by a hierarchy of non-covalent interactions. Understanding these forces is paramount for predicting how the molecule will behave in a biological microenvironment.

The Role of Halogen Bonding (σ-Hole Interactions)

The bromine atom is not merely a steric placeholder; it actively participates in halogen bonding . Because the thienopyrimidine core is highly electron-withdrawing, it pulls electron density away from the bromine atom's equatorial axis. This creates a localized region of positive electrostatic potential—a σ-hole —at the distal tip of the bromine atom along the C-Br bond axis .

In the solid state, this σ-hole acts as a potent Lewis acid, forming highly directional non-covalent bonds with Lewis bases (such as the pyrimidine nitrogen of an adjacent molecule or water molecules in the crystal lattice). In drug design, this halogen bond frequently interacts with the carbonyl oxygen of the protein backbone, significantly enhancing binding affinity.

Heteroaromatic π-π Stacking

The planar nature of the thieno[3,2-d]pyrimidine core facilitates robust face-to-face and edge-to-face π-π stacking. The distance between stacked parallel rings is typically ~3.4–3.6 Å. This stacking is the primary driver for the formation of the monoclinic P2₁/c space group, organizing the molecules into complementary donor-acceptor arrays.

Binding Core 6-Bromo-4-methoxy thieno[3,2-d]pyrimidine Br Bromine (C6) Core->Br OMe Methoxy (C4) Core->OMe Rings Thienopyrimidine Core Core->Rings Target1 Halogen Bonding (Protein Backbone C=O) Br->Target1 σ-hole interaction Target2 Hydrogen Bond Acceptor (Kinase Hinge Region) OMe->Target2 Dipole-Dipole Target3 Pi-Pi Stacking (Aromatic Residues) Rings->Target3 Dispersion forces

Caption: Pharmacophoric mapping and primary intermolecular interactions of the molecular scaffold.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately determine the exact bond lengths and atomic coordinates of a synthesized batch of 6-bromo-4-methoxythieno[3,2-d]pyrimidine, a rigorous SCXRD workflow must be executed. The following protocol is designed as a self-validating system; failure at any quality control (QC) checkpoint requires reverting to the previous step, ensuring absolute trustworthiness of the final crystallographic data.

Step 1: High-Purity Sample Preparation
  • Procedure: Purify the synthesized compound using preparative HPLC.

  • Causality: Impurities disrupt the uniform nucleation required for single-crystal growth, leading to amorphous powders or twinned crystals.

  • QC Checkpoint: The sample must exhibit >99% purity via LC-MS and ¹H-NMR before proceeding.

Step 2: Solvent System Selection and Dissolution
  • Procedure: Dissolve 10 mg of the purified compound in a minimum volume (approx. 1-2 mL) of Dichloromethane (DCM). Carefully layer an anti-solvent, such as n-Hexane, on top of the DCM solution in a narrow glass vial.

  • Causality: A binary solvent system creates a concentration gradient. DCM acts as the primary solubilizer, while hexane acts as the precipitant.

Step 3: Thermodynamic Crystallization (Vapor Diffusion/Slow Evaporation)
  • Procedure: Cap the vial loosely or puncture the cap with a fine needle. Place the vial in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 7 days.

  • Causality: Slow evaporation ensures that the crystallization process remains under thermodynamic control rather than kinetic control. Rapid precipitation yields kinetically favored, disordered powders; slow diffusion allows molecules to reversibly attach and detach from the growing crystal lattice, ultimately locking into the lowest-energy, highly ordered structural arrangement.

Step 4: Crystal Harvesting and Data Collection
  • Procedure: Select a transparent, block-like single crystal (ideal dimensions: ~0.30 × 0.25 × 0.18 mm) under a polarized optical microscope. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer of an X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Causality: Mo Kα radiation is chosen over Cu Kα because the heavy bromine atom strongly absorbs longer wavelengths, which would result in severe absorption artifacts and lower resolution.

  • QC Checkpoint: Cool the crystal to 100 K using a nitrogen cold stream to minimize thermal motion (atomic displacement parameters), thereby sharpening the diffraction spots.

Step 5: Structure Solution and Refinement
  • Procedure: Integrate the diffraction data and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

  • QC Checkpoint: The final structural model is validated by the R-factor. A self-validating successful refinement must yield an R₁ value of < 0.05 (5%), indicating excellent agreement between the calculated and observed electron density maps.

G N1 Synthesis & Purification (>99% Purity via HPLC) N2 Solvent Selection (DCM/Hexane Gradient) N1->N2 N3 Slow Evaporation (Thermodynamic Control) N2->N3 N4 Single Crystal Harvesting (0.30 × 0.25 × 0.18 mm) N3->N4 N5 X-Ray Diffraction (Mo Kα) (100 K Cold Stream) N4->N5 N6 Structure Refinement (SHELXL, R-factor < 0.05) N5->N6

Caption: Workflow for the crystallization and X-ray diffraction analysis of thienopyrimidine derivatives.

Applications in Rational Drug Design

The crystallographic features of 6-bromo-4-methoxythieno[3,2-d]pyrimidine directly translate to its utility in pharmacology:

  • Tubulin Inhibitors: The thieno[3,2-d]pyrimidine core acts as a bioisostere for the trimethoxyphenyl ring found in colchicine. The methoxy group at C4 mimics the natural oxygenation pattern required for binding to the colchicine site on β-tubulin, inducing G2/M phase arrest in cancer cells .

  • Sirtuin (SIRT) Modulators: The scaffold lines the top portion of the receptor pocket in SIRT1/2/3 enzymes. The pyrimidine nitrogens serve as critical hydrogen bond acceptors, while the bromine atom projects into the hydrophobic small lobe, anchoring the molecule via van der Waals forces and halogen bonding .

By understanding the exact spatial coordinates and electron density distribution of this molecule, researchers can perform highly accurate in silico molecular docking, predicting off-target effects and optimizing the scaffold for higher efficacy.

References

  • Wang, Y., et al. "Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy." European Journal of Medicinal Chemistry, 2024.[Link]

  • Hu, et al. "2-Dicyclohexylamino-3-phenyl-5,6-dihydro-8H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one." Acta Crystallographica Section E, 2007.[Link]

  • Sarma, R. H., et al. "N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study." Journal of Biomolecular Structure and Dynamics, 2022.[Link]

  • Aakeröy, C. B., et al. "Hydrogen and Halogen Bonding in Co-Crystals Involving 4-Iodotetrafluorobenzoic Acid." CrystEngComm, 2014.[Link]

  • Disch, J. S., et al. "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry, 2013.[Link]

Foundational

In Vitro Toxicity and Pharmacological Profiling of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine Scaffolds in Oncology

Executive Summary In the landscape of targeted antineoplastic drug discovery, fused bicyclic pyrimidines serve as foundational pharmacophores due to their structural homology with purines. Among these, 6-bromo-4-methoxyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted antineoplastic drug discovery, fused bicyclic pyrimidines serve as foundational pharmacophores due to their structural homology with purines. Among these, 6-bromo-4-methoxythieno[3,2-d]pyrimidine has emerged as a highly versatile, bifunctional building block. While the bare scaffold undergoes baseline in vitro toxicity screening to ensure favorable pharmacokinetic properties, its primary value lies in its derivatization into potent kinase inhibitors (targeting PI3K, EGFR, and FGFR)[1]. This whitepaper dissects the chemical rationale behind this scaffold, the mechanistic pathways driving the cytotoxicity of its derivatives, and the standardized in vitro protocols required to validate their efficacy and safety profiles.

Chemical Rationale: The Privileged Scaffold

The architectural design of 6-bromo-4-methoxythieno[3,2-d]pyrimidine is not arbitrary; it is engineered for precise molecular functionalization to probe the ATP-binding pockets of oncogenic kinases[1]. The scaffold's in vitro toxicity profile is directly modulated by substitutions at two critical loci:

  • The C6-Bromine (Electrophilic Handle): The halogen at the C6 position serves as an optimal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups designed to interact with the deep hydrophobic pockets of target kinases, drastically increasing the compound's cytotoxic selectivity against cancer cell lines[1].

  • The C4-Methoxy (Leaving Group / H-Bond Acceptor): The methoxy group at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) due to the electron-deficient nature of the pyrimidine ring. Displacement of the methoxy group by cyclic amines (such as morpholine) is a proven strategy to enhance aqueous solubility and establish critical hydrogen bonds within the solvent-exposed regions of the PI3K hinge region[2].

Mechanistic Basis of Cytotoxicity: The PI3K/AKT/mTOR Axis

The in vitro toxicity of thieno[3,2-d]pyrimidine derivatives is rarely non-specific; rather, it is driven by high-affinity, ATP-competitive inhibition of the Phosphatidylinositol 3-kinase (PI3K) pathway[3].

When cancer cells are exposed to active thienopyrimidine derivatives, the compounds bind to the catalytic subunit of PI3K (specifically the PI3K α or PI3K δ isoforms)[4]. This binding halts the phosphorylation of phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) to phosphatidylinositol 3,4,5-trisphosphate ( PIP3​ ). The absence of PIP3​ prevents the membrane translocation and subsequent activation of AKT (Protein Kinase B)[3].

The downstream suppression of the AKT/mTOR cascade fundamentally alters the cell's survival programming. It induces cytotoxicity by down-regulating anti-apoptotic proteins (such as Bcl-2 and Bcl-XL) while simultaneously up-regulating pro-apoptotic proteins (like BAX)[2]. This shift in the mitochondrial membrane potential inevitably triggers caspase-dependent apoptosis, leading to the measurable cell death observed in in vitro assays[2].

G Compound Thieno[3,2-d]pyrimidine Derivatives PI3K PI3K (Phosphatidylinositol 3-kinase) Compound->PI3K Inhibits AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates mTOR mTOR Target of Rapamycin AKT->mTOR Activates Bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) mTOR->Bcl2 Up-regulates BAX BAX (Pro-apoptotic) mTOR->BAX Down-regulates Apoptosis Cell Apoptosis & Death Bcl2->Apoptosis Blocks BAX->Apoptosis Promotes

Thieno[3,2-d]pyrimidine-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.

In Vitro Toxicity Profiling: Self-Validating Protocols

To establish a trustworthy and reproducible toxicity profile for 6-bromo-4-methoxythieno[3,2-d]pyrimidine and its derivatives, researchers must employ orthogonal in vitro assays. The following protocols represent the industry standard for evaluating these targeted agents.

Protocol A: MTT Cell Viability Assay

The MTT assay quantifies cellular metabolic activity as a proxy for cell viability, providing the foundational IC50​ (Half-maximal inhibitory concentration) values.

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, A549, PC-3) using 0.25% Trypsin-EDTA. Seed cells in 96-well microtiter plates at a density of 3×103 to 5×103 cells/well in 100 μ L of supplemented RPMI-1640 or DMEM medium[5].

  • Adhesion: Incubate the plates at 37°C in a humidified 5% CO2​ atmosphere for 24 hours to allow for cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in DMSO (ensuring final DMSO concentration remains ≤0.1% to prevent solvent toxicity). Treat the cells with concentrations ranging from 0.01 μ M to 100 μ M for 72 hours[5].

  • Detection: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 μ L of DMSO. Measure the absorbance at 570 nm using a microplate reader.

Protocol B: SRB (Sulforhodamine B) Cytotoxicity Assay

For compounds that may interfere with mitochondrial dehydrogenases, the SRB assay provides a highly reliable alternative by measuring total cellular protein content[5].

  • Fixation: Following the 72-hour compound treatment, fix the cells by adding 50 μ L of cold 50% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates 5 times with deionized water and air-dry. Add 50 μ L of 0.4% SRB solution (dissolved in 1% acetic acid) and incubate for 30 minutes at room temperature[5].

  • Washing & Readout: Remove unbound dye by washing 4 times with 1% acetic acid. Solubilize the protein-bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm[5].

Protocol C: Flow Cytometry for Cell Cycle Analysis

To confirm that the observed cytotoxicity is due to apoptosis (as modeled in Section 3) rather than necrosis, flow cytometry is utilized.

  • Staining: Expose cells to the compound at its calculated IC50​ concentration for 48 hours. Harvest and wash cells with cold PBS.

  • Annexin V/PI: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry to quantify the accumulation of cells in the Pre- G1​ phase, which is a hallmark of DNA fragmentation and apoptosis[5].

Workflow Synthesis Scaffold Synthesis (6-Bromo-4-methoxy) Derivatization Functionalization (SNAr / Suzuki) Synthesis->Derivatization CellCulture Cell Culture (MCF-7, A549, PC-3) Derivatization->CellCulture Treatment Compound Treatment (0 - 100 μM, 72h) CellCulture->Treatment Assay Viability Assays (MTT / SRB) Treatment->Assay Analysis IC50 Calculation & Flow Cytometry Assay->Analysis

Standardized in vitro workflow for evaluating thienopyrimidine cytotoxicity.

Quantitative Data & Structure-Activity Relationship (SAR)

The translation of the 6-bromo-4-methoxythieno[3,2-d]pyrimidine scaffold into functionalized derivatives yields distinct cytotoxic profiles depending on the target cell line. Table 1 summarizes the in vitro toxicity ( IC50​ values) of several highly optimized thienopyrimidine derivatives against human cancer cell lines.

Table 1: In Vitro Cytotoxicity ( IC50​ ) of Thieno[3,2-d]pyrimidine Derivatives

Compound Class / ModificationTarget KinaseCell Line IC50​ ( μ M)Reference
Compound 12 (Acryloyl substitution)Broad-spectrumA431 (Skin Squamous)1.40
Compound 12 (Acryloyl substitution)Broad-spectrumNCI-H1975 (Lung)1.20[[1]]([Link])
Compound 17f (4-Morpholine substitution)PI3K α MDA-MB-453 (Breast)0.93[[2]]([Link])
Compound 17f (4-Morpholine substitution)PI3K α PC-3 (Prostate)3.48
Compound 10b (Bifunctional BET/PI3K)PI3K δ / BRD4DLBCL (Lymphoma)0.112*
Compound 5a (4-Anilino substitution)EGFRA549 (Lung)0.03

*Note: Value for Compound 10b represents enzymatic inhibitory concentration against PI3K δ , correlating with strong antiproliferative activity in cellular assays.

Conclusion

The 6-bromo-4-methoxythieno[3,2-d]pyrimidine compound is a master key in modern medicinal chemistry. By leveraging the differential reactivity of the C6-bromine and C4-methoxy groups, researchers can synthesize a vast library of derivatives with fine-tuned in vitro toxicity profiles. Through rigorous, self-validating methodologies like MTT/SRB assays and flow cytometry, these derivatives consistently demonstrate potent, targeted cytotoxicity driven by the induction of apoptosis via the PI3K/AKT/mTOR signaling axis. Future optimizations of this scaffold will likely continue to yield breakthrough candidates for chemo-resistant malignancies.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine via SNAr

Executive Summary & Scientific Context The thieno[3,2-d]pyrimidine bicyclic system is a highly privileged pharmacophore in modern drug discovery. It frequently serves as the core structural motif for the development of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The thieno[3,2-d]pyrimidine bicyclic system is a highly privileged pharmacophore in modern drug discovery. It frequently serves as the core structural motif for the development of targeted therapeutics, including phosphodiesterase (PDE) inhibitors and various kinase inhibitors (e.g., PI3K, mTOR) .

The functionalization of this scaffold relies heavily on the orthogonal reactivity of its ring positions. The target compound, 6-Bromo-4-methoxythieno[3,2-d]pyrimidine (CAS: 215927-37-0) , is a critical intermediate. The C4-methoxy group acts as a stable placeholder or hydrogen-bond acceptor, while the C6-bromide provides a versatile handle for downstream transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions).

Retrosynthetic Rationale & Route Selection

When designing a synthesis for 6-bromo-4-methoxythieno[3,2-d]pyrimidine, researchers must prioritize absolute regiocontrol.

The Pitfall of Direct Bromination: Attempting a direct electrophilic bromination (e.g., using N-bromosuccinimide) on 4-methoxythieno[3,2-d]pyrimidine is synthetically hazardous. Due to the electronic distribution within the fused thiophene ring, bromination frequently yields the 7-bromo isomer or intractable mixtures of regioisomers that are notoriously difficult to separate via standard chromatography .

The SNAr Advantage: To establish a self-validating and high-yielding protocol, the optimal approach is a Nucleophilic Aromatic Substitution (SNAr). By utilizing commercially available 6-bromo-4-chlorothieno[3,2-d]pyrimidine as the starting material, the synthesis capitalizes on the highly electrophilic C4 position of the pyrimidine ring. The adjacent nitrogen atoms strongly activate the C4-chloride towards displacement by hard nucleophiles like sodium methoxide . This guarantees complete regioselectivity, ensuring the C6-bromide remains perfectly intact.

Reaction Workflow Visualization

G SM 6-Bromo-4-chloro- thieno[3,2-d]pyrimidine (Electrophile) Rxn SNAr Reaction 0 °C to RT SM->Rxn Reagent NaOMe / MeOH (Nucleophile) Reagent->Rxn Workup Aqueous Quench & Extraction Rxn->Workup Product 6-Bromo-4-methoxy- thieno[3,2-d]pyrimidine (Target) Workup->Product

Workflow for the SNAr synthesis of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios required to drive the reaction to completion while suppressing side-product formation.

MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
6-Bromo-4-chlorothieno[3,2-d]pyrimidine Starting Material249.511.02.49 g
Sodium Methoxide (NaOMe) Nucleophile / Base54.021.20.65 g (Solid) or 2.7 mL (25 wt% in MeOH)
Methanol (Anhydrous) Solvent32.04N/A30 mL
6-Bromo-4-methoxythieno[3,2-d]pyrimidine Target Product245.10Expected: 90-95%~2.20 - 2.32 g

Step-by-Step Experimental Protocol

Step 1: Reaction Setup & Solvation

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 6-bromo-4-chlorothieno[3,2-d]pyrimidine (2.49 g, 10.0 mmol) in anhydrous methanol (30 mL).

  • Causality: The starting material may not fully dissolve at room temperature, forming a slurry. This is acceptable, as the solubility will increase upon the addition of the nucleophile and the formation of the product. Maintaining an anhydrous environment prevents the competitive hydrolysis of the C4-chloride to the corresponding pyrimidinone.

Step 2: Temperature Control & Nucleophile Addition

  • Action: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Slowly add sodium methoxide (1.2 equiv) dropwise (if using a solution) or in small portions (if solid) over 5–10 minutes.

  • Causality: The SNAr reaction is highly exothermic. Initiating the reaction at 0 °C prevents localized heating, which could lead to unwanted side reactions, such as the nucleophilic attack at the C2 position or the premature degradation of the starting material.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir vigorously for 4 to 16 hours.

  • Causality & Validation: The reaction progress must be validated using Thin Layer Chromatography (TLC; eluent: 20% EtOAc in Hexanes) or LC-MS. The starting material is UV-active and will cleanly convert to a slightly more polar, UV-active product spot. Proceed to the next step only when the starting material is completely consumed.

Step 4: Quenching and Solvent Evaporation

  • Action: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove approximately 80-90% of the methanol. Quench the remaining residue by slowly adding deionized water (50 mL).

  • Causality: Removing the bulk of the methanol prior to aqueous extraction is critical. Methanol is highly miscible with both water and organic extraction solvents (like EtOAc). Its presence during extraction alters the partition coefficient, leading to severe emulsion formation and significant yield loss into the aqueous layer.

Step 5: Liquid-Liquid Extraction

  • Action: Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Causality: EtOAc is chosen over dichloromethane (DCM) because it generally provides better phase separation for this specific heterocyclic system and is less toxic.

Step 6: Washing, Drying, and Isolation

  • Action: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Causality: The brine wash removes residual water and inorganic salts (NaCl byproduct). The resulting crude product is typically of high purity (>95% by NMR). If ultra-high purity is required for biological assays, the solid can be recrystallized from a mixture of hexanes and minimal ethyl acetate.

References

  • Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. CORE. URL:[Link]

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine

Executive Summary This application note details an optimized, highly reproducible protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-4-methoxythieno[3,2-d]pyrimidine . This privileged bicyclic scaffold is an essen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details an optimized, highly reproducible protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-4-methoxythieno[3,2-d]pyrimidine . This privileged bicyclic scaffold is an essential isostere of quinazoline and purine, making it a highly sought-after hinge-binding motif in the design of ATP-competitive kinase inhibitors (e.g., BTK, PI3K, and EGFR)[1]. By systematically optimizing the catalyst, base, and solvent system, this guide provides a robust methodology to achieve >90% yields while avoiding common pitfalls such as protodeboronation and catalyst degradation.

Mechanistic Rationale & Substrate Design

In drug discovery, functionalizing the C6 position of the thieno[3,2-d]pyrimidine core is a critical step for exploring structure-activity relationships (SAR)[1].

  • The Role of the 4-Methoxy Group: The 4-methoxy substituent serves a strategic dual purpose. First, it acts as a robust protecting group, preventing the formation of the 4-oxo/4-hydroxy tautomer which can competitively coordinate with palladium or interfere with the basic coupling conditions. Second, post-coupling, the methoxy group can be readily cleaved (e.g., via BBr3 or acidic hydrolysis) or displaced via aromatic nucleophilic substitution ( SN​Ar ) to introduce diverse amine side chains[2].

  • Reactivity of the 6-Bromo Position: While isolated thiophenes are electron-rich, fusion to the strongly electron-withdrawing pyrimidine ring alters the electronic landscape. The C6-bromine bond becomes highly activated, making it exceptionally primed for the initial oxidative addition by Pd0 species[1].

  • Catalyst Causality: While traditional protocols often utilize Pd(PPh3​)4​ [2], modern optimization strongly favors the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) in the form of Pd(dppf)Cl2​ . The dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and prevents the precipitation of inactive palladium black at elevated temperatures[3].

Experimental Workflow

SuzukiWorkflow Substrate 6-Bromo-4-methoxythieno[3,2-d]pyrimidine + Arylboronic Acid Reagents Add Catalyst & Base Pd(dppf)Cl2 + Cs2CO3 Substrate->Reagents Degas Argon Sparging (Remove O2 to protect Pd) Reagents->Degas React Microwave Irradiation 120 °C, 15 min Degas->React Workup Celite Filtration & Aqueous Extraction React->Workup Purify Flash Chromatography (Hexanes / EtOAc) Workup->Purify Product 6-Aryl-4-methoxythieno[3,2-d]pyrimidine (Target Compound) Purify->Product

Experimental Workflow for the Suzuki-Miyaura Coupling of Thieno[3,2-d]pyrimidine.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the coupling conditions. The shift from a monodentate phosphine to a bidentate system, combined with microwave irradiation, creates a self-validating system that maximizes throughput and purity[3].

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp / TimeYield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (10%) Na2​CO3​ (2.0)DME/ H2​O (3:1)90 °C / 12 h45%Sluggish transmetalation; significant debromination.
2 Pd(PPh3​)4​ (5%) K2​CO3​ (2.0)Dioxane/ H2​O (4:1)100 °C / 8 h62%Moderate yield; visible Pd black formation.
3 Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)Dioxane/ H2​O (4:1)100 °C / 4 h85%Fast conversion; clean crude profile[3].
4 Pd(dppf)Cl2​ (5%) Cs2​CO3​ (2.0) Dioxane/ H2​O (4:1) 120 °C / 15 min 92% Microwave; optimal solubility of boronate complex.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Easily scalable to multi-gram quantities)

Materials & Reagents:

  • 6-Bromo-4-methoxythieno[3,2-d]pyrimidine (CAS: 215927-37-0): 1.0 mmol, 245.1 mg

  • Arylboronic acid: 1.2 mmol (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 mmol, 40.8 mg (5 mol%)

  • Cs2​CO3​ : 2.0 mmol, 651.6 mg (2.0 equiv)

  • 1,4-Dioxane (Anhydrous): 4.0 mL

  • Deionized Water: 1.0 mL

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add 6-bromo-4-methoxythieno[3,2-d]pyrimidine, the selected arylboronic acid, and Cs2​CO3​ .

  • Solvent Addition & Degassing (Critical Step): Add 1,4-dioxane (4.0 mL) and water (1.0 mL). Submerge a long needle into the heterogeneous mixture and sparge with Argon gas for a minimum of 5 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands to phosphine oxides, permanently deactivating the Pd0 catalyst.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst to the vial. Flush the headspace with Argon for an additional 30 seconds and immediately seal the vial with an aluminum crimp cap.

  • Irradiation: Place the vial in a microwave synthesizer. Heat the mixture to 120 °C for 15 minutes with dynamic stirring. (If utilizing conventional heating, stir in a pre-equilibrated oil bath at 100 °C for 4 hours).

  • Aqueous Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Filter the entire suspension through a short pad of Celite to remove precipitated palladium and inorganic salts. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (15 mL). Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes and Ethyl Acetate (typically 10% to 40% EtOAc) to afford the pure 6-aryl-4-methoxythieno[3,2-d]pyrimidine.

  • Analytical Validation: Confirm product identity and purity via LC-MS (ESI+) and 1H -NMR. The disappearance of the C6-proton/bromine signature and the appearance of the new aryl multiplet validate the coupling.

Troubleshooting & Causality Analysis

  • Issue: Protodeboronation of the Boronic Acid.

    • Causality & Solution: Electron-deficient boronic acids are prone to hydrolytic cleavage of the C-B bond before transmetalation can occur. Solution: Increase the boronic acid stoichiometry to 1.5 equivalents and reduce the water ratio in the solvent mixture (e.g., 9:1 Dioxane/Water).

  • Issue: Homocoupling of the Boronic Acid.

    • Causality & Solution: Homocoupling is an oxidative side-reaction driven by the presence of residual O2​ . Solution: Strictly enforce the Argon sparging step. Ensure the solvent is thoroughly degassed prior to catalyst addition.

  • Issue: Stalled Reaction / Incomplete Conversion.

    • Causality & Solution: The transmetalation step requires the formation of a reactive boronate complex, which depends on base solubility. Solution: Switching from K2​CO3​ to Cs2​CO3​ drastically increases the organic-phase solubility of the base, driving the transmetalation forward[3].

References

  • Source: doi.org (ChemMedChem, 2023)
  • Title: molecules - Semantic Scholar (Suzuki Reaction Optimization in Dioxane)
  • Source: rsc.org (RSC Advances, 2017)

Sources

Method

Application Note: In Vivo Dosing Protocols for 6-Bromo-4-methoxythieno[3,2-d]pyrimidine Derivatives

Target Audience: Preclinical Researchers, Medicinal Chemists, and in vivo Pharmacologists. Focus: Pharmacokinetics (PK), Formulation, and Xenograft Efficacy Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and in vivo Pharmacologists. Focus: Pharmacokinetics (PK), Formulation, and Xenograft Efficacy Protocols.

Chemical Rationale & Target Biology

The 6-bromo-4-methoxythieno[3,2-d]pyrimidine scaffold is a highly privileged molecular building block in modern drug discovery. Its structural geometry closely mimics the purine ring of adenosine triphosphate (ATP), making it an ideal core for designing potent, ATP-competitive kinase inhibitors[1].

Causality in Chemical Design: The specific substitution pattern of this intermediate serves a distinct synthetic purpose. The 6-bromo position acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functionalized aryl groups, while the 4-methoxy group can be readily displaced via nucleophilic aromatic substitution (SNAr) to introduce anilines or other amines[2]. Derivatives synthesized from this scaffold have demonstrated profound efficacy in inhibiting critical oncogenic pathways, acting as dual inhibitors of Focal Adhesion Kinase (FAK) and FLT3[2], PI3K/AKT/mTOR pathways[1], and Epidermal Growth Factor Receptor (EGFR)[3].

Mechanism ATP ATP Kinase Target Kinase (e.g., PI3K, FAK) ATP->Kinase Binds Substrate Downstream Substrate (e.g., AKT) Kinase->Substrate Phosphorylates Apoptosis Apoptosis & Growth Arrest Kinase->Apoptosis When Inhibited Scaffold Thieno[3,2-d]pyrimidine Derivative Scaffold->Kinase Competitive Inhibition Active Phosphorylation & Tumor Growth Substrate->Active Promotes

ATP-competitive kinase inhibition mechanism of thieno[3,2-d]pyrimidine derivatives.

Pre-Dosing Formulation & Pharmacokinetics (PK)

A critical hurdle in dosing thieno[3,2-d]pyrimidine derivatives is their inherent hydrophobicity. Administering these compounds in unoptimized vehicles leads to erratic gastrointestinal (GI) absorption and high inter-subject variability.

Vehicle Optimization: For oral (PO) administration, a field-proven vehicle is 0.5% Methylcellulose (MC) and 0.5% Tween-80 in distilled water [4].

  • Mechanistic Rationale: Methylcellulose acts as a suspending agent that increases the viscosity of the vehicle, preventing the hydrophobic drug particles from settling. Tween-80 is a non-ionic surfactant that lowers the surface tension of the GI fluids, facilitating uniform wetting and dissolution of the active pharmaceutical ingredient (API)[4].

Table 1: Representative PK Parameters for Thieno[3,2-d]pyrimidine Derivatives
ParameterRouteTypical Value RangeMechanistic Implication
Tmax​ PO1.0 - 4.0 hIndicates a moderate absorption rate, typical for lipophilic kinase inhibitors.
t1/2​ IV/PO3.0 - 6.5 hSupports once-daily (QD) or twice-daily (BID) dosing regimens to maintain target suppression.
Bioavailability ( F ) PO30% - 65%Sufficient for oral efficacy, driven by optimized suspension vehicles.
Clearance ( Cl ) IV15 - 35 mL/min/kgModerate hepatic clearance; derivatives are typically optimized to avoid CYP450 liabilities[5].

In Vivo Experimental Workflows & Protocols

Workflow Formulation 1. Formulation (0.5% MC / 0.5% Tween-80) PK 2. PK Profiling (IV & PO Dosing) Formulation->PK MTD 3. MTD Determination (Toxicity / Weight Check) PK->MTD Efficacy 4. Xenograft Efficacy (Tumor Volume Measurement) MTD->Efficacy

Step-by-step in vivo experimental workflow for evaluating thienopyrimidine derivatives.

Protocol A: Pharmacokinetic (PK) Profiling in Murine Models

This protocol determines the systemic exposure and half-life of the derivative to inform efficacy dosing.

  • Animal Preparation: Fast male C57BL/6 mice or Sprague-Dawley rats overnight (12 hours) prior to dosing. Rationale: Fasting ensures uniform gastric emptying, reducing absorption variability caused by food effects.

  • Intravenous (IV) Dosing (Baseline): Formulate the derivative in a highly soluble vehicle (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline). Administer at 1–5 mg/kg via the lateral tail vein.

  • Oral (PO) Dosing: Formulate the derivative in 0.5% MC / 0.5% Tween-80. Administer at 10–20 mg/kg via oral gavage[4].

  • Blood Sampling: Collect 50 µL blood samples via the retro-orbital plexus or jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4°C to isolate plasma.

  • Bioanalysis: Quantify API concentrations using LC-MS/MS.

Self-Validating System & Causality: Intravenous (IV) administration is mandatory alongside oral (PO) dosing. The IV group establishes the baseline systemic clearance ( Cl ) and volume of distribution ( Vd​ ), which are mathematically required to calculate the absolute oral bioavailability ( F% ) of the PO group. Without the IV baseline, PO exposure data ( AUC ) cannot definitively distinguish between poor GI absorption and rapid hepatic first-pass metabolism.

Protocol B: Xenograft Efficacy Studies

This protocol evaluates the anti-tumor efficacy of the derivative in vivo.

  • Cell Preparation: Harvest target cancer cells in the exponential growth phase (e.g., MDA-MB-231 for FAK evaluation or MV4-11 for FLT3 evaluation)[6]. Resuspend in a 1:1 mixture of PBS and Matrigel. Rationale: Matrigel provides an extracellular matrix that significantly enhances the tumor take-rate and initial vascularization.

  • Implantation: Inject 5×106 cells subcutaneously into the right dorsal flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8 per group). Rationale: Randomizing too early risks including non-viable tumors; randomizing too late leads to necrotic cores and poor drug penetration.

  • Dosing Regimen: Administer the thieno[3,2-d]pyrimidine derivative at 20 mg/kg PO, once daily (QD) for 21 days[6].

  • Measurement & Monitoring: Measure tumor volume twice weekly using the formula: Volume=(Length×Width2)/2 . Monitor body weight simultaneously. A body weight loss of >15% indicates unacceptable toxicity.

Self-Validating System & Causality: Include a vehicle-only negative control arm to establish baseline tumor growth kinetics, and a positive control arm (e.g., PF-562271 for FAK targets) to validate the sensitivity of the chosen xenograft model[2]. Caliper measurements must be performed by an operator blinded to the treatment groups to eliminate measurement bias.

Quantitative Efficacy Metrics

The following table summarizes expected in vivo efficacy metrics for optimized thieno[3,2-d]pyrimidine derivatives based on recent preclinical data.

Table 2: Xenograft Dosing Regimens and Expected Outcomes
Model (Target)VehicleDose & RouteScheduleExpected Outcome
MDA-MB-231 (FAK)0.5% MC / 0.5% Tween-8020 mg/kg, POQD x 21 days>60% Tumor Growth Inhibition (TGI); significant apoptosis induction[6].
MV4-11 (FLT3)0.5% MC / 0.5% Tween-8020 mg/kg, POQD x 21 daysTumor regression; prolonged overall survival[6].
H292 (PI3K)PEG400 / Tween-8030-50 mg/kg, POQD x 22 daysDose-dependent tumor stasis; suppression of downstream AKT phosphorylation[5].

References

  • Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. nih.gov. 1

  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. acs.org. 3

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. acs.org. 2

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 (Extended Efficacy Data). bktimes.net. 6

  • Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349. nih.gov. 7

  • Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. tandfonline.com. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromo-4-methoxythieno[3,2-d]pyrimidine Solubility in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 6-Bromo-4-methoxythieno[3,2-d]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 6-Bromo-4-methoxythieno[3,2-d]pyrimidine in Dimethyl Sulfoxide (DMSO).

Below, you will find a mechanistic breakdown of the solubility barriers, a diagnostic workflow, self-validating experimental protocols, and an advanced FAQ section to ensure your biochemical assays yield accurate, reproducible data.

Mechanistic Overview: Why is this Compound Stubborn?

Before applying brute-force solubilization methods, it is critical to understand the causality behind the compound's resistance to solvation.

  • Planarity and π−π Stacking: The thieno[3,2-d]pyrimidine core is a rigid, fused, and highly conjugated bicyclic system. This extreme planarity allows the molecules to pack tightly in the solid state via strong intermolecular π−π interactions[1].

  • High Crystal Lattice Energy: Because of this tight packing, the compound possesses a high melting point and elevated crystal lattice energy. For dissolution to occur, the solvation energy provided by DMSO must exceed the enthalpy of fusion required to break this lattice[2].

  • Halogen Bonding: The 6-bromo substituent acts as a strong halogen bond donor, creating secondary intermolecular networks with the methoxy oxygen or pyrimidine nitrogens of adjacent molecules, further stabilizing the crystalline solid state[2].

  • Hygroscopic Vulnerability: DMSO is highly hygroscopic. If the solvent absorbs even 1-2% atmospheric moisture, its solvating power for lipophilic planar heterocycles drops exponentially, leading to rapid kinetic precipitation[3].

Diagnostic & Troubleshooting Workflow

Use the following decision matrix to systematically approach the solubilization of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine without compromising its structural integrity.

DMSOSolubility Start Weigh 6-Bromo-4-methoxy- thieno[3,2-d]pyrimidine AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Vortex Vortex & Heat (37°C) for 15 mins AddDMSO->Vortex Check1 Is solution clear? Vortex->Check1 Sonicate Water Bath Sonication (40°C, 15-30 mins) Check1->Sonicate No Success Store Aliquots at -20°C (Desiccated) Check1->Success Yes Check2 Is solution clear? Sonicate->Check2 CoSolvent Add Co-solvent (e.g., 5% PEG400) Check2->CoSolvent No Check2->Success Yes CoSolvent->Success Solubilized Fail Structural Modification or Formulation Required CoSolvent->Fail Still Precipitates

Workflow for optimizing the DMSO solubilization of planar thienopyrimidines.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols incorporate built-in validation steps to ensure you are achieving true thermodynamic solubility, rather than a temporary kinetic suspension[4].

Protocol A: Thermal-Acoustic Disruption (For standard 10 mM stocks)

Causality: Heating provides the thermodynamic energy to overcome the enthalpy of fusion, while ultrasonic cavitation creates localized high-pressure micro-environments that mechanically shatter the tight π−π stacking of the planar core[5].

  • Desiccation: Ensure the compound powder is brought to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Weigh the required mass into a sterile, low-bind microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves)[3].

  • Thermal Incubation: Incubate the tube in a thermomixer at 37°C for 15 minutes with continuous agitation (800 rpm).

  • Ultrasonic Cavitation: If particulates remain, transfer to an ultrasonic water bath (pre-heated to 40°C). Sonicate for 15–30 minutes.

  • Self-Validation Check (Critical): Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the very bottom of the tube under a bright, focused light source. If a microscopic white pellet or haze is visible, the compound is in a kinetic suspension and will precipitate during serial dilution[5]. If no pellet forms, true thermodynamic solubility has been achieved.

Protocol B: Co-Solvent Matrix (For high-concentration stocks >20 mM)

Causality: When the lattice energy is too high for pure DMSO, introducing a co-solvent like PEG400 or Tween-80 disrupts the solvent cavity formation, lowering the overall dielectric constant and stabilizing the hydrophobic thienopyrimidine core[5].

  • Matrix Preparation: Prepare a solvent matrix of 95% Anhydrous DMSO and 5% PEG400 (v/v).

  • Gradual Solvation: Add the matrix to the compound in 100 µL increments, vortexing vigorously between each addition.

  • Equilibration: Allow the solution to equilibrate at room temperature for 2 hours.

  • Self-Validation Check: Perform the centrifugation step (10,000 × g, 5 mins). Additionally, perform a pilot serial dilution in your assay buffer. If the compound crashes out immediately upon aqueous contact, the co-solvent ratio must be adjusted, or the stock concentration lowered[4].

Quantitative Solubilization Data

The table below summarizes the expected fold-increase in solubility based on the intervention applied, allowing you to balance solubility gains against downstream biological assay compatibility.

Solubilization StrategyPrimary Mechanism of ActionEstimated Fold-Increase in SolubilityDownstream Assay Compatibility
Anhydrous DMSO (Baseline) Standard dipole-dipole solvation1x (Baseline)High (Standard vehicle)
Thermal Incubation (37°C) Overcomes enthalpy of fusion2x - 3xHigh (Must prevent rapid cooling)
Ultrasonic Cavitation Mechanical lattice disruption3x - 5xHigh (No chemical alteration)
Co-solvent (5% PEG400) Modifies solvent dielectric constant5x - 10xModerate (Requires vehicle control validation)
Acidification (0.1% TFA) Protonates pyrimidine nitrogen10x+Low (Alters compound pKa and target binding)

Frequently Asked Questions (FAQs)

Q: My 6-Bromo-4-methoxythieno[3,2-d]pyrimidine stock solution was clear yesterday, but today I see needle-like crystals. Why did this happen? A: This is a classic symptom of moisture ingress and freeze-thaw cycling. DMSO freezes at 18.5°C. When thawing a stock solution stored at -20°C, atmospheric water condenses inside the tube. Because the thienopyrimidine core is highly hydrophobic, even a 1% increase in water content drastically reduces its solubility, causing it to recrystallize into its lowest-energy thermodynamic state[1][3]. Solution: Aliquot your stocks into single-use volumes to avoid freeze-thaw cycles, and always thaw in a desiccator.

Q: Can I use serial dilution in aqueous buffer instead of DMSO to prevent the compound from crashing out? A: No. Serial dilution of poorly soluble compounds must always be performed in 100% DMSO, not in aqueous buffers. Diluting in buffer causes rapid kinetic precipitation, leading to inaccurate concentrations, underrated activity, and variable IC50 data[5]. Only introduce the compound to the aqueous assay buffer at the final step.

Q: Is it possible to distinguish between amorphous precipitation and crystalline precipitation in my assay? A: Yes. Amorphous compounds lack a defined crystal lattice and are generally up to 100 times more soluble than their crystalline counterparts[1]. If your compound precipitates as an amorphous solid, it will appear as a cloudy, milky suspension. If it forms crystalline precipitates (driven by the planar π−π stacking of the thienopyrimidine core), it will appear as distinct, reflective needles under a light microscope.

Q: If all physical methods fail, what is the next step for drug development? A: If the compound strictly resists DMSO solubilization at required screening concentrations, you must consider structural modification—a concept known as the Aufheben of lipophilicity. Introducing a steric twist (e.g., adding a methyl group to disrupt planarity) or replacing the planar aromatic system with a saturated heterocycle will lower the melting point and dramatically increase solubility[1][2].

References

  • Di, L., et al. "Solubility: A speed‒breaker on the drug discovery highway." MedCrave Online. Available at:[Link]

  • Ishikawa, M., et al. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability." PubMed Central (PMC). Available at:[Link]

  • The Royal Society of Chemistry. "CHAPTER 2: Tactics to Improve Solubility." RSC Books. Available at:[Link]

Sources

Optimization

Resolving co-elution issues in 6-Bromo-4-methoxythieno[3,2-d]pyrimidine HPLC

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: resolvin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: resolving co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) of complex heterocyclic building blocks.

Specifically, this guide focuses on 6-Bromo-4-methoxythieno[3,2-d]pyrimidine , a highly functionalized scaffold frequently utilized in kinase inhibitor drug discovery. Due to its structural characteristics—a weakly basic pyrimidine core, an aromatic thiophene ring, a hydrogen-bond accepting methoxy group, and a highly polarizable bromine atom—this compound is notoriously prone to co-elution with its synthetic precursors, hydrolysis degradation products, and positional regioisomers (such as the 7-bromo isomer).

Part 1: The Causality of Co-Elution and The Resolution Equation

To solve co-elution, we must first understand the mathematics governing chromatographic separation. The fundamental resolution equation (often called the Purnell equation) dictates that resolution ( Rs​ ) is controlled by three independent variables[1]:

  • Efficiency ( N ): The column plate count, driven by particle size and column length.

  • Selectivity ( α ): The chemical differentiation between two analytes, driven by the stationary and mobile phases.

  • Retention Factor ( k ): The time the analyte spends in the stationary phase relative to the mobile phase.

While increasing efficiency ( N ) via sub-2 µm particles provides sharper peaks, it yields diminishing returns for closely related isomers. The greatest potential for resolving critical pairs—such as 6-bromo vs. 7-bromo thienopyrimidines—lies in manipulating Selectivity ( α ) [1]. A selectivity value of 1.0 equates to perfect co-elution; our goal is to achieve an α>1.1 to facilitate a baseline resolution of Rs​≥1.5 .

Resolution_Factors Rs Resolution (Rs) Target: ≥ 1.5 N Efficiency (N) Column Length, Particle Size N->Rs √N / 4 Alpha Selectivity (α) Stationary/Mobile Phase Alpha->Rs (α-1) / α K Retention Factor (k) Solvent Strength K->Rs k / (1+k)

Caption: The Master Resolution Equation and its three fundamental chromatographic pillars.

Part 2: Strategic Parameter Optimization

When standard C18 columns fail to resolve 6-Bromo-4-methoxythieno[3,2-d]pyrimidine from its impurities, we must systematically alter the thermodynamic interactions within the column.

Stationary Phase Selection (The α Multiplier)

Standard alkyl (C18) phases rely purely on dispersive hydrophobic interactions. For halogenated aromatics, we must exploit orthogonal retention mechanisms. The introduction of fluorine groups into a Pentafluorophenyl (PFP) stationary phase causes significant changes in solute-stationary phase interactions, providing extraordinary selectivity for positional isomers of halogenated compounds[2].

Table 1: Stationary Phase Selection for Thienopyrimidines

Column ChemistryPrimary Interaction MechanismSuitability for 6-Bromo-4-methoxythieno[3,2-d]pyrimidine
C18 (Alkyl) Hydrophobic (Dispersive)Baseline retention; poor selectivity for halogenated regioisomers.
Phenyl-Hexyl π−π (Aromatic)Moderate. Good interaction with the electron-deficient pyrimidine core.
PFP (Fluorinated) π−π , Dipole-Dipole, HalogenOptimal. Exploits the polarizability of the C-Br bond to resolve critical isomeric pairs.
Mobile Phase Optimization
  • Organic Modifier: Acetonitrile (ACN) is an aprotic solvent that separates strictly by dipole moment and hydrophobicity. Methanol (MeOH), being protic, engages in hydrogen bonding with the methoxy group and the pyrimidine nitrogens. Swapping ACN for MeOH is the fastest way to alter elution order and improve selectivity[3].

  • pH Control: The pyrimidine nitrogens are weakly basic. If the mobile phase pH is near their pKa, the compound will exist in a mixed ionization state, leading to severe peak tailing and variable retention. Buffering the mobile phase to an acidic pH (e.g., 0.1% Formic Acid, pH ~2.7) ensures the molecule is fully protonated, yielding sharp, symmetrical peaks.

Part 3: Step-by-Step Troubleshooting Methodology

The following protocol is a self-validating system designed to systematically eliminate co-elution.

Protocol: Resolving Thienopyrimidine Co-Elution

Step 1: Baseline Assessment & Peak Purity Verification

  • Run the sample using a standard scouting gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes on a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Validation: Utilize a Diode Array Detector (DAD). Extract UV spectra across the leading edge, apex, and tailing edge of the target peak. If the spectra differ, or if a "shoulder" is visible, co-elution is confirmed[4].

Step 2: Gradient Flattening

  • Identify the exact elution percentage of the co-eluting mass (e.g., elutes at 40% B).

  • Adjust the method to a focused gradient: ramp rapidly to 30% B, then decrease the slope to a shallow 1-2% B/min increase through the critical elution window (30% to 50% B)[3].

  • Validation: Calculate the new Rs​ . If Rs​<1.5 , proceed to Step 3.

Step 3: Orthogonal Selectivity Shift (Mobile Phase)

  • Replace Acetonitrile with Methanol (maintaining 0.1% Formic Acid).

  • Re-run the focused gradient from Step 2. (Note: Methanol is a weaker eluent than ACN; peaks will elute later, increasing the capacity factor k ).

  • Validation: Check peak symmetry. If the critical pair remains unresolved, the structural similarity requires a stationary phase change.

Step 4: Advanced Stationary Phase Deployment

  • Install a PFP (Pentafluorophenyl) column of equivalent dimensions.

  • Run the Methanol/Formic Acid focused gradient. The unique dipole-dipole and halogen interactions of the PFP phase will aggressively separate the 6-bromo target from any 7-bromo isomers or des-bromo impurities[2].

Optimization_Workflow Start Co-elution Confirmed via DAD Step1 1. Flatten Gradient Slope (Decrease %B/min at elution) Start->Step1 Check1 Rs ≥ 1.5? Step1->Check1 Step2 2. Swap Organic Modifier (Acetonitrile → Methanol) Check1->Step2 No Success Method Validated & Locked Check1->Success Yes Check2 Rs ≥ 1.5? Step2->Check2 Step3 3. Change Stationary Phase (C18 → PFP Column) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Systematic decision tree for resolving HPLC co-elution of halogenated heterocycles.

Part 4: Frequently Asked Questions (FAQs)

Q: I see a perfectly symmetrical peak, but my LC-MS shows two distinct m/z masses under it. How is this possible? Perfect co-elution occurs when two compounds have identical capacity factors ( k ) under the current conditions, resulting in no obvious distortion or shouldering[4]. Because 6-Bromo-4-methoxythieno[3,2-d]pyrimidine and its structural isomers have nearly identical molecular weights and polarities, they can perfectly overlap on a C18 column. You must rely on DAD spectral analysis or MS extraction to detect this, and immediately switch to a PFP column to resolve them.

Q: Why did my peak shape degrade (severe tailing) when I switched from Acetonitrile to Methanol? Methanol is more viscous than Acetonitrile, which can increase backpressure and slightly decrease column efficiency ( N ). More importantly, if your aqueous phase is not properly buffered, the protic nature of Methanol can exacerbate secondary interactions between the basic pyrimidine nitrogens and unendcapped silanols on the silica support. Ensure your aqueous phase contains at least 0.1% Formic Acid or a 10 mM Ammonium Acetate buffer to mask these active sites.

Q: Can I just increase the column length to pull the peaks apart? Increasing column length increases the theoretical plate count ( N ). However, according to the resolution equation, resolution only increases by the square root of N ( N​ )[1]. Doubling your column length will only increase resolution by ~41%, while doubling your run time and backpressure. If your selectivity ( α ) is close to 1.0, no amount of column length will fix the co-elution. Change your chemistry (mobile or stationary phase) instead.

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. Available at:[Link]

  • Explaining Resolution . Shimadzu UK. Available at: [Link]

Sources

Troubleshooting

Reducing isomeric byproducts in 6-Bromo-4-methoxythieno[3,2-d]pyrimidine preparation

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address one of the most persistent challenges in heterocyclic chemistry: controlling regioselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity during the halogenation of fused thienopyrimidines .

Specifically, this guide addresses the elimination of isomeric byproducts (e.g., 7-bromo and 6,7-dibromo impurities) during the preparation of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine .

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why am I getting a complex mixture of isomers when directly brominating 4-methoxythieno[3,2-d]pyrimidine?

The Causality: In a standalone thiophene ring, the sulfur atom strongly directs electrophilic aromatic substitution to the alpha positions (C-2 and C-5). However, when thiophene is fused to a strongly electron-withdrawing pyrimidine ring, the electronic distribution of the π -system is severely perturbed. The annulation effect of the pyrimidine ring overrides the orienting effect of the sulfur atom[1].

As a result, standard electrophilic bromination (using Br2​ /AcOH or NBS) makes the C-7 position highly competitive. Depending on the exact conditions, the reaction often yields the 7-bromo isomer as the major byproduct, alongside the desired 6-bromo isomer and over-brominated 6,7-dibromo species[2][3][4].

Q2: How can I achieve exclusive C-6 bromination on the pre-formed bicyclic core?

The Solution: Abandon electrophilic aromatic substitution in favor of Directed Lithiation . While electrophilic attack is governed by the perturbed HOMO of the fused system, deprotonation is governed by localized acidity. The proton at the C-6 position is directly alpha to the sulfur atom, making it significantly more acidic than the C-7 proton[5][6]. By treating the substrate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), you selectively generate the 6-lithio intermediate. Quenching this intermediate with an electrophilic bromine source (such as CBr4​ or 1,2-dibromotetrafluoroethane) yields the 6-bromo isomer exclusively.

Q3: Is there a "Bottom-Up" route to avoid late-stage regioselectivity issues entirely?

The Solution: Yes. The most scalable and robust method used in process chemistry is to install the bromine atom before the pyrimidine ring is constructed[4]. By starting with methyl 3-aminothiophene-2-carboxylate, you are brominating a simple monocyclic thiophene. Here, the natural alpha-directing effect of the sulfur dictates clean bromination at the C-5 position (which perfectly maps to the C-6 position of the final fused system)[4]. Once brominated, the pyrimidine ring is built around it, completely bypassing the regioselectivity conflict.

Part 2: Visualizing the Synthetic Logic

G cluster_0 Standard Electrophilic Substitution cluster_1 Directed Lithiation Strategy SM 4-Methoxythieno[3,2-d]pyrimidine E_Brom Br2 / NBS (Electrophilic) SM->E_Brom Direct Lithiation LDA or n-BuLi (-78 °C) SM->Lithiation Regioselective C7_Bromo 7-Bromo Isomer (Major Byproduct) E_Brom->C7_Bromo Annulation Effect C6_Bromo_Minor 6-Bromo Isomer (Minor Product) E_Brom->C6_Bromo_Minor C6_Lithio 6-Lithio Intermediate Lithiation->C6_Lithio Alpha to Sulfur Quench CBr4 or NBS Quench C6_Lithio->Quench C6_Bromo_Pure 6-Bromo Isomer (Exclusive Product) Quench->C6_Bromo_Pure

Mechanistic pathways: Electrophilic bromination vs. Directed Lithiation.

G Step1 Methyl 3-aminothiophene -2-carboxylate Step2 Bromination (Br2/AcOH) Selective C-5 Attack Step1->Step2 Step3 5-Bromo Intermediate Step2->Step3 Step4 Cyclization (Urea/NaOMe) Step3->Step4 Step5 6-Bromothieno[3,2-d] pyrimidin-4(3H)-one Step4->Step5 Step6 Chlorination (POCl3) & Methoxylation (NaOMe) Step5->Step6 Step7 6-Bromo-4-methoxy thieno[3,2-d]pyrimidine Step6->Step7

Bottom-up synthesis workflow avoiding late-stage regioselectivity issues.

Part 3: Quantitative Strategy Comparison

Synthesis StrategyReagents UsedRegioselectivity (C-6 : C-7)ScalabilityPrimary Limitation
Direct Electrophilic Br2​ /AcOH or NBSPoor (~40:60 to 10:90)HighUnacceptable isomeric mixtures requiring tedious chromatography[3].
Directed Lithiation LDA, CBr4​ , THFExcellent (>98:2)ModerateRequires strict cryogenic (-78 °C) and anhydrous conditions[5].
Bottom-Up Synthesis Br2​ , Urea, POCl3​ , NaOMePerfect (100:0)Very HighLonger linear sequence (adds 2-3 steps to the overall workflow)[4].

Part 4: Validated Experimental Methodologies

Protocol A: Regioselective C-6 Bromination via Directed Lithiation

Use this protocol if you already possess the 4-methoxythieno[3,2-d]pyrimidine core and need to brominate it cleanly.

Reagents: 4-Methoxythieno[3,2-d]pyrimidine (1.0 eq), LDA (1.2 eq, 2.0 M in THF/heptane), Carbon tetrabromide ( CBr4​ , 1.5 eq), Anhydrous THF.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 4-methoxythieno[3,2-d]pyrimidine in anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

  • Lithiation: Add LDA dropwise via syringe over 15 minutes. The solution may darken, indicating the formation of the 6-lithio species. Stir at -78 °C for 45 minutes to ensure complete deprotonation[5][6].

  • Electrophilic Quench: Dissolve CBr4​ in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Warming & Workup: Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to room temperature. Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 6-bromo isomer.

Protocol B: Bottom-Up Synthesis (The Process Chemistry Standard)

Use this protocol for large-scale, commercial-grade synthesis where cryogenic conditions are unfeasible.

Step 1: Pre-cyclization Bromination [4]

  • Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in glacial acetic acid.

  • Add a solution of Br2​ (1.05 eq) in acetic acid dropwise at room temperature.

  • Stir for 2 hours. Pour into ice water and collect the precipitate (methyl 3-amino-5-bromothiophene-2-carboxylate) via filtration.

Step 2: Pyrimidine Ring Construction

  • Treat the brominated intermediate with urea (or potassium cyanate) in the presence of a base (e.g., NaOMe/MeOH or NaOH) at elevated temperatures (80-100 °C) to induce cyclocondensation[6].

  • Acidify the mixture to precipitate 6-bromothieno[3,2-d]pyrimidin-4(3H)-one.

Step 3: Chlorination & Methoxylation

  • Suspend the pyrimidinone in POCl3​ (with a catalytic amount of N,N-dimethylaniline) and heat to 85 °C for 4-6 hours to yield 6-bromo-4-chlorothieno[3,2-d]pyrimidine[6].

  • Concentrate to remove excess POCl3​ , quench over ice, and extract.

  • Treat the crude chloro-intermediate with Sodium Methoxide (NaOMe) in Methanol at 0 °C to room temperature. The chloride is rapidly displaced to yield the final, isomerically pure 6-Bromo-4-methoxythieno[3,2-d]pyrimidine .

References

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. ACS Publications. Available at:[Link]

  • An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Synthesis and pharmacological characterization of the selective GluK1 radioligand... MedChemComm (RSC Publishing). Available at:[Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at:[Link]

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors. ACS Publications. Available at:[Link]

  • A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine: A Comparative Performance Guide

Executive Summary & Analytical Rationale In the development of targeted kinase inhibitors (such as FGFR, SIRT, and STK17B inhibitors), the thieno[3,2-d]pyrimidine core serves as a privileged pharmacophore 1. Among its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

In the development of targeted kinase inhibitors (such as FGFR, SIRT, and STK17B inhibitors), the thieno[3,2-d]pyrimidine core serves as a privileged pharmacophore 1. Among its derivatives, 6-Bromo-4-methoxythieno[3,2-d]pyrimidine (CAS: 215927-37-0) is frequently utilized both as a stable synthetic intermediate and as an analytical surrogate for pharmacokinetic (PK) and pharmacodynamic (PD) monitoring.

As a Senior Application Scientist, I frequently observe laboratories struggling with signal instability when analyzing halogenated thienopyrimidines. The choice of the C4-substituent (methoxy vs. chloro vs. oxo) fundamentally alters the molecule's proton affinity and gas-phase stability. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine against its common alternatives, providing validated protocols and mechanistic insights to optimize your bioanalytical workflows.

Comparative Performance Data

When designing Multiple Reaction Monitoring (MRM) methods, the stability of the precursor ion and the predictability of the product ions are paramount. Table 1 summarizes the quantitative MS performance of the target product compared to its synthetic precursor (Alternative 1) and its primary degradation product (Alternative 2).

Table 1: MS/MS Performance Comparison of Thieno[3,2-d]pyrimidine Derivatives

Analytical Parameter6-Bromo-4-methoxythieno[3,2-d]pyrimidine6-Bromo-4-chlorothieno[3,2-d]pyrimidine (Alt 1)6-Bromothieno[3,2-d]pyrimidin-4(3H)-one (Alt 2)
Role / Status Target Product (Stable Scaffold)Reactive PrecursorHydrolysis Metabolite
Precursor Ion[M+H]+ m/z 245 / 247 (1:1 Br isotope)m/z 249 / 251 / 253 (Br/Cl isotopes)m/z 231 / 233 (1:1 Br isotope)
Primary Neutral Loss -CH₂O (30 Da)-HCl (36 Da)-HNCO (43 Da)
Base Peak (Product) m/z 215 / 217m/z 213 / 215m/z 188 / 190
Ionization Efficiency High (Electron-donating -OCH₃)Moderate (Electron-withdrawing -Cl)Low (Keto-enol tautomerization)
In-Source Fragmentation Minimal (< 5%)High (~25-30% loss of HCl)Minimal (< 2%)
Optimal Use Case PK/PD Monitoring, MRM QuantitationDirect Synthesis, Reactive CouplingMetabolite Tracking
Causality Insight: Why the Methoxy Group Outperforms

The superior ionization efficiency of the 4-methoxy derivative is rooted in electronic effects. The oxygen lone pairs delocalize into the pyrimidine ring, significantly increasing the proton affinity at the N1 nitrogen position. This yields a highly stable [M+H]+ signal in positive ESI. Conversely, the 4-chloro analog pulls electron density away via induction, weakening the basicity of the ring and making the C-Cl bond highly susceptible to premature cleavage in the hot ESI source 2.

Mass Spectrometry Fragmentation Dynamics

Under Collision-Induced Dissociation (CID), 6-Bromo-4-methoxythieno[3,2-d]pyrimidine exhibits a highly predictable fragmentation cascade 3. The presence of the bromine atom provides a distinct 1:1 isotopic signature (m/z 245 for ⁷⁹Br and m/z 247 for ⁸¹Br), which acts as an excellent built-in tracer for identifying true product ions amidst matrix noise.

The primary fragmentation pathway involves the neutral loss of formaldehyde (CH₂O, -30 Da) from the methoxy group, followed by the high-energy cleavage of the pyrimidine ring (loss of HCN, -27 Da) 4.

MS_Pathway Precursor [M+H]+ m/z 245 / 247 6-Bromo-4-methoxythieno[3,2-d]pyrimidine LossCH3 [M+H - CH3]+ m/z 230 / 232 Radical Loss Precursor->LossCH3 -CH3 (15 eV) LossCH2O [M+H - CH2O]+ m/z 215 / 217 Formaldehyde Loss Precursor->LossCH2O -CH2O (20 eV) LossHCN [M+H - CH2O - HCN]+ m/z 188 / 190 Pyrimidine Cleavage LossCH2O->LossHCN -HCN (35 eV) LossBr [M+H - CH2O - Br]+ m/z 136 Bromine Cleavage LossCH2O->LossBr -Br (40 eV)

Figure 1: ESI-CID mass spectrometry fragmentation pathway of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine.

Self-Validating Experimental Methodology (ESI-MS/MS)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal checks to verify mass accuracy and CID efficiency before sample acquisition, ensuring that the observed fragmentation is due to the molecule's intrinsic properties, not instrument artifacts.

Phase 1: System Suitability & Calibration
  • Instrument Tuning: Infuse a standard tuning mix (e.g., Reserpine, m/z 609.2807) to calibrate the quadrupole/TOF. Causality: Ensures mass accuracy is < 5 ppm, preventing the misidentification of isobaric interferences.

  • Blank Gradient Run: Execute the LC gradient using only the mobile phases. Causality: Establishes baseline noise and confirms the absence of carryover from previous halogenated runs, which frequently stick to LC tubing.

Phase 2: Sample Preparation
  • Solvent Selection: Dissolve 6-Bromo-4-methoxythieno[3,2-d]pyrimidine in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Internal Standard (IS) Spiking: Spike with 100 ng/mL of 4-methoxyquinazoline. Causality: Structurally similar IS normalizes run-to-run variations in ionization efficiency.

Phase 3: ESI-MS/MS Acquisition Parameters
  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: The acidic environment drives the equilibrium toward the protonated [M+H]+ state at the N1 position.

  • Source Temperature & Desolvation: Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Causality: 350°C is the optimal thermal threshold; it ensures complete droplet evaporation without inducing thermal degradation of the relatively labile C-O (methoxy) bond.

  • Collision Energy (CE) Ramping:

    • Apply a CE of 20 eV to monitor the m/z 245 → 215 transition (Quantifier ion).

    • Apply a CE of 35 eV to monitor the m/z 245 → 188 transition (Qualifier ion).

    • Causality: Lower CE captures the initial neutral loss of formaldehyde, while higher CE provides enough kinetic energy to break the robust aromatic pyrimidine ring.

References

  • Guo, Y., et al. "Electrospray ionization collision induced dissociation of thieno[3,2-d]pyrimidine derivatives." International Journal of Mass Spectrometry, 2020. 3

  • ACS Publications. "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry, 2013. 1

  • MDPI. "Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives." Molecules, 2017. 4

  • Beilstein Journals. "Supporting Information: An improved, scalable synthesis of Notum inhibitor LP-922056." Beilstein Journal of Organic Chemistry, 2018. 2

Sources

Comparative

A Tale of Two Scaffolds: A Structural and Functional Comparison of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine and Quinazoline in Drug Discovery

For the modern medicinal chemist, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, the thieno[3,2-d]pyrimidine an...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern medicinal chemist, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, the thieno[3,2-d]pyrimidine and quinazoline scaffolds have emerged as particularly fruitful starting points for the development of potent and selective therapeutic agents. This guide provides an in-depth, comparative analysis of these two important pharmacophores, moving beyond a simple recitation of facts to explore the underlying structural nuances that govern their biological activities. We will delve into their synthesis, structural features, and biological applications, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Privileged Scaffolds in Medicinal Chemistry

The quinazoline scaffold, a fusion of a pyrimidine ring and a benzene ring, is widely recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several FDA-approved drugs, particularly in the realm of oncology.[1][2] The thieno[3,2-d]pyrimidine scaffold, while perhaps less ubiquitous, has garnered significant attention as a bioisostere of quinazoline, where the benzene ring is replaced by a thiophene ring.[3][4] This substitution introduces unique electronic and steric properties that can be exploited to fine-tune the pharmacological profile of the resulting compounds.

This guide will explore the comparative landscape of these two scaffolds, with a specific focus on the 6-Bromo-4-methoxythieno[3,2-d]pyrimidine as a key intermediate for the synthesis of a diverse library of thienopyrimidine derivatives.

Structural Analysis: A Game of Rings and Atoms

At first glance, the thieno[3,2-d]pyrimidine and quinazoline scaffolds appear quite similar. Both are bicyclic aromatic systems containing a pyrimidine ring. However, the replacement of the benzene ring in quinazoline with a thiophene ring in thienopyrimidine has profound implications for the molecule's overall geometry, electronics, and potential for interaction with biological targets.

The sulfur atom in the thiophene ring of thienopyrimidine introduces a region of increased electron density and a different bond angle geometry compared to the corresponding carbon atoms in the benzene ring of quinazoline. This can influence the planarity of the ring system and the orientation of substituents, which in turn affects how the molecule fits into the binding pocket of a target protein.

dot graph "Structural_Comparison" { layout=neato; node [shape=plaintext]; Thieno_pyrimidine [label=< 6-Bromo-4-methoxythieno[3,2-d]pyrimidine

>]; Quinazoline [label=<
Quinazoline
>]; } caption: "Core structures of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine and Quinazoline."

Synthesis and Chemical Accessibility: Building the Core

The synthetic accessibility of a scaffold is a crucial consideration in drug discovery. Both quinazoline and thienopyrimidine scaffolds can be constructed through well-established synthetic routes.

General Synthesis of Quinazolines

The synthesis of the quinazoline core often involves the cyclization of 2-aminobenzonitriles or 2-aminobenzoic acid derivatives with a one-carbon source. A variety of methods, including microwave-assisted and transition-metal-free syntheses, have been developed to improve efficiency and yield.[1]

Synthesis of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine Derivatives

The 6-Bromo-4-methoxythieno[3,2-d]pyrimidine serves as a versatile intermediate for the synthesis of a wide range of substituted thienopyrimidines. The bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the methoxy group at the 4-position can be readily displaced by various nucleophiles.

A general synthetic workflow for the elaboration of the 6-Bromo-4-methoxythieno[3,2-d]pyrimidine scaffold is depicted below:

Synthesis_Workflow Intermediate 6-Bromo-4-methoxythieno[3,2-d]pyrimidine CrossCoupling Suzuki or Stille Cross-Coupling Intermediate->CrossCoupling R-B(OH)2 or R-Sn(Bu)3 NucleophilicSubstitution Nucleophilic Aromatic Substitution (SNAr) Intermediate->NucleophilicSubstitution Nu-H Product1 6-Aryl/Heteroaryl-4-methoxy thieno[3,2-d]pyrimidine CrossCoupling->Product1 FinalProduct 6-Aryl/Heteroaryl-4-substituted thieno[3,2-d]pyrimidine CrossCoupling->FinalProduct Product2 6-Bromo-4-substituted thieno[3,2-d]pyrimidine NucleophilicSubstitution->Product2 NucleophilicSubstitution->FinalProduct Product1->NucleophilicSubstitution Nu-H Product2->CrossCoupling R-B(OH)2 or R-Sn(Bu)3

Comparative Biological Activities: A Focus on Kinase Inhibition

Both quinazoline and thienopyrimidine scaffolds have proven to be highly effective as kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases provides a well-defined pocket for the design of small molecule inhibitors. Both scaffolds are adept at mimicking the adenine portion of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[5] Several approved anticancer drugs, such as Gefitinib and Erlotinib, feature a quinazoline core that targets the ATP-binding site of the EGFR kinase domain.[5]

Recent studies have shown that thieno[3,2-d]pyrimidine derivatives also exhibit potent EGFR inhibitory activity. For instance, a series of 4-(3',4',5'-trimethoxyanilino)-6-arylthieno[3,2-d]pyrimidines were identified as dual inhibitors of tubulin polymerization and EGFR kinase.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thienopyrimidine or Quinazoline Inhibitor Inhibitor->EGFR inhibits

Comparative Inhibition Data

The following table summarizes the inhibitory activities of representative thienopyrimidine and quinazoline derivatives against various kinases. This data highlights the potential of both scaffolds to yield highly potent compounds.

ScaffoldCompoundTarget KinaseIC50 (nM)Reference
Thieno[3,2-d]pyrimidineCompound 6g EGFR30[7]
Thieno[3,2-d]pyrimidineCompound 10b PI3Kδ112[8]
QuinazolineGefitinibEGFR2-37[5]
QuinazolineCompound 12 EGFRT790M72.8[6]
QuinazolineCompound 16 VEGFR-2290[6]

Physicochemical Properties and ADME Profiles

While biological activity is paramount, the drug-like properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are equally critical for its success as a therapeutic agent. The introduction of the thiophene ring in the thienopyrimidine scaffold can influence these properties. For example, the sulfur atom can alter the lipophilicity and metabolic stability of the molecule compared to its quinazoline counterpart.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for novel quinazolinone derivatives tagged with thiophene and thienopyrimidine scaffolds have been reported, suggesting that these compounds are promising candidates for further development.[9][10][11]

Experimental Protocols

To facilitate further research in this area, we provide representative protocols for the synthesis and biological evaluation of compounds based on these scaffolds.

General Procedure for the Synthesis of 4-Anilino-thieno[3,2-d]pyrimidines
  • To a solution of the appropriate 4-chlorothieno[3,2-d]pyrimidine (1 mmol) in isopropanol (10 mL), add the corresponding aniline (1.2 mmol).

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to afford the desired 4-anilino-thieno[3,2-d]pyrimidine derivative.[7]

In Vitro Kinase Inhibition Assay (General Protocol)
  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate buffer.

  • Add the test compound at various concentrations.

  • Incubate the reaction at a specific temperature (e.g., 30 °C) for a set period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[5]

Conclusion: A Bright Future for Both Scaffolds

Both the 6-Bromo-4-methoxythieno[3,2-d]pyrimidine and quinazoline scaffolds represent highly valuable starting points for the design of novel therapeutic agents. The quinazoline scaffold boasts a proven track record with several marketed drugs, while the thienopyrimidine scaffold offers exciting opportunities for bioisosteric replacement and the development of compounds with novel pharmacological profiles.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. A thorough understanding of their comparative structural and functional characteristics, as presented in this guide, will empower medicinal chemists to make more informed decisions in their quest for the next generation of innovative medicines.

References

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed. Available at: [Link]

  • Chemistry and Pharmacology of Quinazoline Scaffolds-a review - ResearchGate. Available at: [Link]

  • Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. - CABI Digital Library. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC. Available at: [Link]

  • Different FDA approved drugs based on quinazoline and thienopyrimidine ring systems. Available at: [Link]

  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor - SciSpace. Available at: [Link]

  • X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC. Available at: [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - MDPI. Available at: [Link]

  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PubMed. Available at: [Link]

  • Correction: Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - ResearchGate. Available at: [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed. Available at: [Link]

  • Design, Molecular Docking and Biological Evaluation of Fused Thienopyrimidines and Quinazoline | Request PDF - ResearchGate. Available at: [Link]

  • X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase | Request PDF - ResearchGate. Available at: [Link]

  • Design, Molecular Docking and Biological Evaluation of Fused Thienopyrimidines and Quinazoline | Asian Journal of Chemistry. Available at: [Link]

  • Thienopyrimidines: Synthesis, Properties, and Biological Activity. - ResearchGate. Available at: [Link]

  • Thienylpyrimidine ( 1 ) and quinazoline ( 2 ) structures. - ResearchGate. Available at: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. Available at: [Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

  • Crystal structure of 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate - NIH. Available at: [Link]

Sources

Validation

Bioactivity Comparison Guide: 4-Methoxy vs. 4-Amino Thieno[3,2-d]pyrimidine Derivatives

Introduction & Structural Rationale Thieno[3,2-d]pyrimidines represent a highly privileged heterocyclic scaffold in modern drug discovery. Acting as bioisosteres for purines and quinazolines, they are widely utilized to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Thieno[3,2-d]pyrimidines represent a highly privileged heterocyclic scaffold in modern drug discovery. Acting as bioisosteres for purines and quinazolines, they are widely utilized to target the ATP-binding sites of various kinases and essential microbial enzymes. However, the pharmacological destiny of these molecules is heavily dictated by the substitution at the C4 position.

As a Senior Application Scientist, I frequently observe that the choice between a 4-methoxy (-OCH₃) and a 4-amino (-NHR) substituent is not merely a synthetic preference, but a fundamental determinant of target affinity, metabolic stability, and overall in vivo viability. This guide provides an objective, data-driven comparison of these two derivatives, detailing the causality behind their bioactivity profiles and outlining self-validating experimental workflows.

Mechanistic Divergence: Hinge Binding vs. Metabolic Liability

The physicochemical differences between the 4-amino and 4-methoxy groups dictate entirely different binding modes and metabolic fates.

  • Kinase Hinge Region Interactions: The 4-amino derivative is the gold standard for kinase inhibitor design. The exocyclic nitrogen acts as a critical hydrogen bond donor, pairing directly with the backbone carbonyls of the kinase hinge region. This interaction is responsible for the sub-nanomolar affinities observed against targets like Focal Adhesion Kinase (FAK), FLT3, and Pim kinases1. Conversely, the 4-methoxy group lacks this H-bond donor capability, restricting its utility to targets where the C4 vector points toward a lipophilic pocket or solvent-exposed region.

  • Metabolic Stability: A severe liability of the 4-methoxy substitution is its susceptibility to cytochrome P450 (CYP450)-mediated O-demethylation in hepatic microsomes2. This leads to rapid metabolic clearance. 4-Amino derivatives bypass this specific metabolic trap, generally exhibiting superior pharmacokinetic profiles and extended in vivo half-lives.

G Core Thieno[3,2-d]pyrimidine Core Sub_Amino 4-Amino Substitution (-NHR) Core->Sub_Amino Sub_Methoxy 4-Methoxy Substitution (-OCH3) Core->Sub_Methoxy Mech_Amino Hinge Region H-Bonding (Kinase Inhibition) Sub_Amino->Mech_Amino Mech_Methoxy Lipophilic Pocket Binding (Metabolic Liability) Sub_Methoxy->Mech_Methoxy Outcome_Amino High Target Affinity Stable PK Profile Mech_Amino->Outcome_Amino Outcome_Methoxy Potent in vitro CYP450 O-demethylation Mech_Methoxy->Outcome_Methoxy

Fig 1. Mechanistic divergence of C4-substituted thieno[3,2-d]pyrimidines in biological systems.

Quantitative Bioactivity Comparison

While both derivatives exhibit potent bioactivity, their optimal application areas and clinical translation potential differ significantly. The table below synthesizes experimental data across various therapeutic domains.

Compound ClassPrimary Target / ApplicationRepresentative Cell Line / StrainPotency (IC₅₀ / GI₅₀)Key Observation
4-Methoxy Solid Tumors (Ovarian, Breast)OVCAR-5, MDA-MB-46820 nM – 40 nMHigh in vitro cytotoxicity; limited by potential O-demethylation liability.
4-Methoxy Anti-malarialPlasmodium falciparumSub-micromolarActive against erythrocytic stages; often requires structural optimization.
4-Amino FAK / FLT3 KinasesMV4-11 (AML), MDA-MB-231< 10 nMDual inhibition; induces apoptosis and overcomes F691L drug resistance.
4-Amino Pim KinasesK562, LnCaP0.5 nM – 3 nMSub-nanomolar affinity; excellent oral bioavailability (76% in mice).
4-Amino M. tuberculosis Cyt-bdM. bovis BCG, M. tb H37Rv6 μM – 18 μMDisrupts oxidative phosphorylation; specific to mycobacterial respiration.

(Data aggregated from authoritative sources:3, 4, and5)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor, the following protocols detail the divergent synthesis and biological evaluation of these derivatives. The methodologies are designed as self-validating systems to prevent false positives.

Workflow Step1 Synthesis of 4-Chloro Intermediate (POCl3, Reflux) Branch1 Nucleophilic Substitution (Amines, EtOH, Reflux) Step1->Branch1 Branch2 Nucleophilic Substitution (NaOCH3, DMF, RT) Step1->Branch2 Prod1 4-Amino Derivatives Branch1->Prod1 Prod2 4-Methoxy Derivatives Branch2->Prod2 Assay In Vitro Kinase Assay (ATP Depletion / IC50) Prod1->Assay Prod2->Assay

Fig 2. Synthesis and bio-evaluation workflow for C4-substituted thieno[3,2-d]pyrimidine analogs.

Protocol A: Divergent Synthesis of C4-Derivatives

Both derivatives are synthesized from a common 4-chloro-thieno[3,2-d]pyrimidine intermediate, allowing for efficient late-stage diversification6.

  • Intermediate Preparation: Treat the thieno[3,2-d]pyrimidin-4(3H)-one precursor with phosphorus oxychloride (POCl₃) under reflux for 4-5 hours.

    • Causality: POCl₃ acts as both solvent and halogenating agent, driving the tautomeric equilibrium towards the enol form, which is subsequently chlorinated. This creates a highly electrophilic C4 position primed for nucleophilic attack.

  • 4-Amino Synthesis: Dissolve the 4-chloro intermediate (1 eq) in ethanol. Add the appropriate primary or secondary amine (3 eq) and Na₂CO₃ (2 eq). Reflux for 12-72 hours 7.

    • Validation: Confirm product identity via ¹H NMR (look for the broad singlet of the -NH proton around 6.5-7.5 ppm). Amines are highly nucleophilic, and the resulting 4-amino product is thermodynamically stable due to resonance.

  • 4-Methoxy Synthesis: Add freshly prepared sodium methoxide (NaOCH₃, 2.5 eq) to a solution of the 4-chloro intermediate in strictly dry DMF. Stir at room temperature for 2-4 hours.

    • Causality & Validation: The methoxide ion is a hard nucleophile. Strict anhydrous conditions are required to prevent competitive hydrolysis back to the pyrimidinone. Confirm success via the presence of the methoxy singlet in ¹H NMR (around 3.9-4.1 ppm).

Protocol B: In Vitro Kinase Inhibition Assay (ATP Depletion)

To objectively compare target affinity, an ATP-depletion luminescence assay is utilized.

  • Causality: Kinases consume ATP to phosphorylate substrates. By measuring residual ATP via a luciferase-based reaction, we obtain a direct, universally applicable readout of kinase inhibition that is independent of the specific peptide substrate's sequence.

  • Preparation: Plate the target kinase (e.g., FAK or Pim-1) in 384-well microplates.

  • Compound Addition: Dispense 4-amino and 4-methoxy derivatives in a 10-point dose-response series (10 μM to 0.1 nM).

    • Validation Check: Always include Staurosporine as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Add ATP at the Kₘ concentration specific to the chosen kinase, alongside the peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection & Analysis: Add Kinase-Glo® reagent to measure residual ATP. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. The assay is only validated if the Z'-factor is > 0.6.

Conclusion

While 4-methoxy thieno[3,2-d]pyrimidines demonstrate potent in vitro cytotoxicity against specific cancer cell lines and parasitic strains, their utility is frequently bottlenecked by poor metabolic stability and a lack of H-bond donor capacity. In stark contrast, 4-amino thieno[3,2-d]pyrimidines offer a vastly superior pharmacological profile. The amino group facilitates critical hydrogen bonding with kinase hinge regions—yielding sub-nanomolar potencies against targets like FAK, FLT3, and Pim kinases—while simultaneously providing enhanced in vivo stability and oral bioavailability. For drug development professionals prioritizing targeted kinase therapies, the 4-amino scaffold represents the definitive starting point for lead optimization.

References

  • Source: iomcworld.
  • Source: mdpi.
  • Source: nih.
  • Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM)
  • Source: nih.
  • Source: core.ac.
  • Source: acs.

Sources

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Reactant of Route 1
6-Bromo-4-methoxythieno[3,2-d]pyrimidine
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Reactant of Route 2
6-Bromo-4-methoxythieno[3,2-d]pyrimidine
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